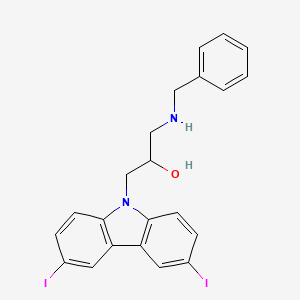![molecular formula C17H15ClN2O2 B5164508 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been widely studied for its potential therapeutic applications and its role in drug development.
作用机制
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione acts as a full agonist of the CB1 receptor, which is primarily expressed in the central nervous system. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabinoids, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. This compound has been found to increase appetite and food intake, and to have effects on the reward system in the brain.
实验室实验的优点和局限性
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it a useful tool for investigating the effects of cannabinoids on the receptor system. It is also stable and easy to handle, making it suitable for use in a range of experimental settings. However, this compound has some limitations as a research tool. It is not a natural compound, so its effects may not accurately reflect those of endogenous cannabinoids. It also has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several areas of future research that could be pursued using 1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione. One potential direction is the development of new CB1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the role of the cannabinoid receptor system in various disease states, such as pain, inflammation, and psychiatric disorders. Finally, this compound could be used to study the effects of cannabinoids on the developing brain, which is an area of growing concern given the increasing use of cannabis among young people.
合成方法
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 3-chlorobenzaldehyde and 4-methylphenylamine. The key step in the synthesis is the formation of the pyrrolidinedione ring through a condensation reaction between the aldehyde and the amine. The final product is obtained through purification and crystallization.
科学研究应用
1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research to study the cannabinoid receptor system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and mood. This compound has also been used as a tool compound in drug discovery to develop new cannabinoid receptor ligands with improved pharmacological properties.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-5-7-13(8-6-11)19-15-10-16(21)20(17(15)22)14-4-2-3-12(18)9-14/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJSEKVHNNIISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5164457.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)

![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![N-[3-(3-bromophenoxy)propyl]-1-butanamine](/img/structure/B5164502.png)
![N,N-dimethyl-3-[({[2-(methylthio)-5-pyrimidinyl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5164505.png)
